Welcome to the BenchChem Online Store!
molecular formula C11H9Cl2NO3 B8385874 4-Chloro-7-methoxyquinoline-6-carboxylic acid hydrochloride

4-Chloro-7-methoxyquinoline-6-carboxylic acid hydrochloride

Cat. No. B8385874
M. Wt: 274.10 g/mol
InChI Key: CFBNFSVAVXLJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06630489B1

Procedure details

A mixture of methyl 4-chloro-7-methoxyquinoline-6-carboxylate (3 g) and concentrated aqueous hydrochloric acid (36%; 75 ml) was stirred and heated to 90° C. for 45 minutes. The mixture was allowed to cool to ambient temperature, poured into water (150 ml) and washed with methylene chloride. Evaporation of the aqueous phase gave 4-chloro-7-methoxyquinoline-6-carboxylic acid hydrochloride (2.8 g); NMR Spectrum: (DMSOd6) 3.98 (s, 3H), 7.6 (s, 1H), 7.7 (d, 1H), 8.4 (s, 1H), 8.86 (d, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:16][CH3:17])=[C:9]([C:12]([O:14]C)=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.Cl>O>[ClH:1].[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:16][CH3:17])=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)C(=O)OC)OC
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation of the aqueous phase

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=NC2=CC(=C(C=C12)C(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 171.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.